Aziridine, 2-(4-methoxyphenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of a methoxyphenyl group and a methyl group attached to the aziridine ring makes this compound unique. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-methylaziridine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylamine with an appropriate epoxide under basic conditions. The reaction typically proceeds via nucleophilic attack of the amine on the epoxide, followed by ring closure to form the aziridine ring.
Industrial Production Methods
Industrial production of 2-(4-methoxyphenyl)-1-methylaziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-methylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its reactive aziridine ring.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-methylaziridine involves its highly strained aziridine ring, which makes it reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxyphenyl group may also contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: Similar in structure but lacks the aziridine ring, making it less reactive.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but has different functional groups and reactivity.
4-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group but different chemical properties and applications.
Uniqueness
2-(4-Methoxyphenyl)-1-methylaziridine is unique due to its aziridine ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis
Properties
CAS No. |
58777-95-0 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-methylaziridine |
InChI |
InChI=1S/C10H13NO/c1-11-7-10(11)8-3-5-9(12-2)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI Key |
YPJYHUKFUAHUPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.